ND-646 is a small molecule identified and developed through scientific research for its potential in metabolic attenuation therapies, particularly for cancer treatment. [] It acts as a dual inhibitor of ACC1 and ACC2 isozymes, which are key regulators of fatty acid metabolism. [] This dual inhibition makes it a promising candidate for further research in various cancer types, including breast cancer, non-small cell lung cancer (NSCLC), and multiple myeloma. [, , , , ]
The synthesis of ND-646 involves several key steps to ensure high purity and yield. A notable approach includes the use of specific reagents and reaction conditions that facilitate the formation of the desired molecular structure while minimizing side reactions. The synthetic pathway typically begins with readily available starting materials, which undergo a series of transformations including coupling reactions, protection/deprotection steps, and final purification processes.
Technical details reveal that ND-646 can be synthesized in a laboratory setting using established organic chemistry techniques. For example, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective method for constructing the core structure of ND-646 .
The molecular structure of ND-646 is characterized by its unique arrangement of atoms that confer its biological activity. The compound's chemical formula is , with a molecular weight of approximately 342.39 g/mol. Structural analysis reveals that ND-646 features multiple functional groups, including amines and carbonyls, which are critical for its interaction with target enzymes.
Data from X-ray crystallography and computational modeling have provided insights into the binding interactions between ND-646 and acetyl-CoA carboxylases. These studies illustrate how ND-646 disrupts enzyme dimerization, thereby inhibiting their enzymatic activity .
ND-646 undergoes specific chemical reactions that are essential for its function as an inhibitor. Upon binding to acetyl-CoA carboxylases, ND-646 stabilizes the monomeric form of these enzymes, preventing their dimerization—a necessary step for their catalytic activity. This inhibition is quantified by measuring the half-maximal inhibitory concentration (IC50), which is approximately 3.5 nM for acetyl-CoA carboxylase 1 and 4.1 nM for acetyl-CoA carboxylase 2 in human cells .
In vitro studies have demonstrated that ND-646 does not significantly alter cholesterol synthesis, indicating a selective inhibition profile that targets fatty acid metabolism without broadly affecting lipid biosynthesis pathways .
The mechanism by which ND-646 exerts its inhibitory effects involves binding to the biotin carboxylase domain of acetyl-CoA carboxylases. This binding prevents the dimerization necessary for enzymatic activity, effectively reducing fatty acid synthesis in cancer cells.
ND-646 exhibits distinct physical and chemical properties that contribute to its functionality as a drug candidate:
These properties are critical when considering formulation strategies for therapeutic applications .
ND-646 has significant potential applications in scientific research and clinical settings:
Ongoing studies continue to explore the full extent of ND-646's therapeutic applications and its derivatives to enhance efficacy and reduce potential side effects .
Cancer cells exhibit metabolic reprogramming that supports rapid proliferation, with de novo fatty acid synthesis (FASyn) emerging as a critical hallmark. Unlike normal cells that primarily acquire lipids from circulation, cancer cells synthesize up to 90% of fatty acids de novo to fulfill biosynthetic demands for membrane formation, energy storage, and signaling molecules [1] [2]. This pathway is hyperactivated across diverse cancers—including non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and breast cancer—driven by oncogenic signals such as KRAS mutations. FASyn dependency creates a metabolic vulnerability: inhibiting key enzymes starves tumors of essential lipids while sparing normal cells that rely on dietary lipids [1] [10].
ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the first committed and rate-limiting step in FASyn. Mammals express two ACC isoforms:
ACC functions as a dimerized enzyme, with activity dependent on subunit polymerization. In NSCLC, ACC1 mRNA and protein expression dominate, while ACC2 is nearly undetectable in most cell lines. Genetic deletion of ACC1 (but not ACC2) in NSCLC models completely halts FASyn, induces endoplasmic reticulum (ER) stress, and triggers apoptosis via caspase-mediated pathways. Critically, these effects are reversed by exogenous palmitate supplementation, confirming ACC1’s non-redundant role in tumor lipogenesis [1] [6].
Table 1: ACC Isoform Functions and Cancer Relevance
Isoform | Subcellular Localization | Primary Function | Expression in NSCLC |
---|---|---|---|
ACC1 | Cytosol | De novo fatty acid synthesis | Highly expressed |
ACC2 | Mitochondrial membrane | Inhibition of fatty acid oxidation | Low/undetectable |
The centrality of ACC in lipid metabolism presents two therapeutic opportunities:
Preclinical evidence confirms ACC’s indispensability. Xenografts of ACC1-knockout NSCLC cells show negligible growth (p<0.01), while wild-type tumors proliferate aggressively. This phenotype is rescued by ACC1 reintroduction, validating ACC as a bona fide target [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7